molecular formula C11H18O5 B12091211 2-Hydroxyethyl prop-2-enoate;oxepan-2-one

2-Hydroxyethyl prop-2-enoate;oxepan-2-one

Cat. No.: B12091211
M. Wt: 230.26 g/mol
InChI Key: RWNJPRZBKSXYBL-UHFFFAOYSA-N
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Description

2-Hydroxyethyl prop-2-enoate;oxepan-2-one is a compound with the molecular formula C26H40N2O7 and a molecular weight of 492.605 g/mol . It is known for its unique structure, which includes both a hydroxyethyl group and an oxepanone ring. This compound is used in various industrial and scientific applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl prop-2-enoate;oxepan-2-one typically involves the reaction of 2-hydroxyethyl prop-2-enoate with oxepan-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl prop-2-enoate;oxepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Hydroxyethyl prop-2-enoate;oxepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl prop-2-enoate;oxepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the oxepanone ring can undergo ring-opening reactions. These interactions and reactions contribute to the compound’s effects in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a hydroxyethyl group and an oxepanone ring, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from industrial production to scientific research .

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

2-hydroxyethyl prop-2-enoate;oxepan-2-one

InChI

InChI=1S/C6H10O2.C5H8O3/c7-6-4-2-1-3-5-8-6;1-2-5(7)8-4-3-6/h1-5H2;2,6H,1,3-4H2

InChI Key

RWNJPRZBKSXYBL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCO.C1CCC(=O)OCC1

Related CAS

110489-05-9

Origin of Product

United States

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